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Compound of Interest

Compound Name: 2-Methoxy-4-propylphenol

Cat. No.: B1219966

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxy-4-propylphenol, a compound of interest in various research and development
sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in further studies.

Spectroscopic Data Summary

The spectroscopic data for 2-Methoxy-4-propylphenol is summarized below, providing key
guantitative information for each analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data for 2-Methoxy-4-propylphenol (400 MHz, CDClIs)
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. . Coupling
Chemical Shift L Number of .
Multiplicity Constant (J, Assignment
(6, ppm) Protons
Hz)
6.83 d 7.8 1H Ar-H
6.68 d 7.4 2H Ar-H
5.47 S 1H -OH
3.79 S 3H -OCHs
2.52 t 7.6 2H -CH2-
1.61 sext 7.5 2H -CHz-
0.94 t 7.3 3H -CHs

Source: ORGANIC SPECTROSCOPY INTERNATIONAL[1]

Table 2: 13C NMR Spectroscopic Data for 2-Methoxy-4-propylphenol (100 MHz, CDClIs)

Chemical Shift (6, ppm) Assignment
146.4 C-O (Aromatic)
143.6 C-O (Aromaitic)
134.7 C (Aromatic)
121.0 CH (Aromatic)
114.2 CH (Aromatic)
1111 CH (Aromatic)
55.9 -OCHs

37.8 -CHa-

24.9 CHa-

13.8 -CHs

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/product/b1219966?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Source: ORGANIC SPECTROSCOPY INTERNATIONAL[1]

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of 2-Methoxy-4-propylphenol reveals several characteristic
absorption bands.

Table 3: Key IR Absorption Bands for 2-Methoxy-4-propylphenol

Wavenumber (cm~—?) Intensity Assignment

~3550 Strong, Broad O-H Stretch (Phenolic)
~3000-2850 Medium-Strong C-H Stretch (Aliphatic)
~1600, ~1500, ~1450 Medium-Strong C=C Stretch (Aromatic Ring)
~1270 Strong C-O Stretch (Aryl Ether)
~1150 Strong C-0O Stretch (Phenolic)

Note: Wavenumbers are approximated from the gas-phase IR spectrum available in the NIST
WebBook.

Mass Spectrometry (MS)

High-resolution mass spectrometry provides the precise mass of the molecule, confirming its
elemental composition.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 2-Methoxy-4-propylphenol

lon Calculated mi/z Found m/z

[M+H]*+ 167.1067 167.1064

Source: ORGANIC SPECTROSCOPY INTERNATIONAL[1]

The electron ionization mass spectrum shows a prominent molecular ion peak and
characteristic fragmentation patterns.
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Table 5: Key Fragments in the Electron lonization Mass Spectrum of 2-Methoxy-4-

propylphenol
miz Relative Intensity Possible Fragment
166 High [M]* (Molecular lon)
137 Moderate [M - CzHs]*
107 Moderate [M - C3H70O]*

Note: Fragmentation patterns are interpreted from typical mass spectral behavior of similar
compounds.

Experimental Protocols

The following sections outline the general methodologies for acquiring the spectroscopic data
presented above.

NMR Spectroscopy (*H and *3C)

A solution of 2-Methoxy-4-propylphenol is prepared by dissolving the sample in a deuterated
solvent, typically chloroform-d (CDCIs), containing a small amount of tetramethylsilane (TMS)
as an internal standard. The solution is then transferred to an NMR tube.

1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz
for protons and 100 MHz for carbon-13. For a standard *H NMR experiment, a sufficient
number of scans are acquired to obtain a good signal-to-noise ratio. For 133C NMR, a proton-
decoupled sequence is typically used to simplify the spectrum and enhance the signal of
carbon atoms.

Infrared (IR) Spectroscopy

For a gas-phase spectrum, a small amount of the sample is vaporized into a gas cell with IR-
transparent windows (e.g., NaCl or KBr). The cell is then placed in the sample compartment of
an FT-IR spectrometer. For a liquid sample, a thin film can be prepared between two salt
plates. The spectrum is recorded by passing a beam of infrared radiation through the sample
and measuring the absorption as a function of wavenumber.
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Mass Spectrometry (MS)

For High-Resolution Mass Spectrometry (HRMS) with Electrospray lonization (ESI), the sample
is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ESI
source, where it is ionized. The resulting ions are then guided into a time-of-flight (TOF) mass
analyzer, which measures their mass-to-charge ratio with high accuracy.

For Electron lonization (El) Mass Spectrometry, the sample is introduced into the ion source,
where it is bombarded with a high-energy electron beam. This causes ionization and
fragmentation of the molecule. The resulting positively charged fragments are accelerated and
separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or

magnetic sector).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 2-
Methoxy-4-propylphenol.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1219966?utm_src=pdf-body
https://www.benchchem.com/product/b1219966?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1219966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

2-Methoxy-4-propylphenol

Spectrgscopic Analysis

NMR Spectroscopy
(*H & 15C)

IR Spectroscopy

Data Interpretation

Chemical Shifts Functional Grouns Molecular Weight
Coupling Constants P Fragmentation

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Methoxy-4-propylphenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1219966#spectroscopic-data-of-2-methoxy-4-
propylphenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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